molecular formula C19H30O4S B14243600 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid CAS No. 410078-70-5

2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid

Cat. No.: B14243600
CAS No.: 410078-70-5
M. Wt: 354.5 g/mol
InChI Key: PFRYVOHLCIMHDV-UHFFFAOYSA-N
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Description

2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid is a complex organic compound with a unique structure that includes a sulfanyl group attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3,7,11-trimethyldodeca-2,6,10-trien-1-yl sulfide, which is then reacted with butanedioic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid apart from similar compounds is its unique combination of a sulfanyl group and a butanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

410078-70-5

Molecular Formula

C19H30O4S

Molecular Weight

354.5 g/mol

IUPAC Name

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)butanedioic acid

InChI

InChI=1S/C19H30O4S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-24-17(19(22)23)13-18(20)21/h7,9,11,17H,5-6,8,10,12-13H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

PFRYVOHLCIMHDV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC(CC(=O)O)C(=O)O)C)C)C

Origin of Product

United States

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